2-Fluorodopamine

Vue d'ensemble

Description

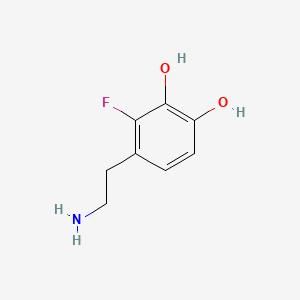

2-Fluorodopamine is a fluorinated analog of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. This compound is of significant interest in the field of neurochemistry due to its potential applications in imaging and studying the dopaminergic system. The fluorine atom in this compound replaces one of the hydrogen atoms in the dopamine molecule, which can alter its biological properties and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodopamine typically involves the fluorination of dopamine or its precursors. One common method is the electrophilic fluorination of dopamine using a fluorinating agent such as [18F]fluorine gas. This process can be carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the dopamine molecule .

Industrial Production Methods: Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Advances in automated synthesis have enabled the production of fluorinated compounds like this compound with high radiochemical yield and enantiomeric purity, which are essential for clinical and research applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluorodopamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Formation of fluorinated quinones.

Reduction: Formation of fluorinated hydroquinones.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Fluorodopamine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

Biology: Utilized in studying the dopaminergic system and its role in various biological processes.

Industry: Used in the development of new pharmaceuticals and diagnostic agents.

Mécanisme D'action

2-Fluorodopamine exerts its effects by interacting with the dopaminergic system. It is taken up by dopaminergic neurons and converted into fluorodopamine by aromatic amino acid decarboxylase. Fluorodopamine can then be further metabolized by monoamine oxidase to yield fluorinated metabolites. This process allows for the visualization of dopaminergic activity in the brain using PET imaging .

Comparaison Avec Des Composés Similaires

6-Fluoro-L-DOPA: Another fluorinated analog of dopamine used in PET imaging.

Fluorodopa (18F): A fluorinated analog of levodopa used as a diagnostic agent for PET imaging in the evaluation of Parkinsonian syndromes.

Comparison: 2-Fluorodopamine is unique in its specific interaction with the dopaminergic system, making it a valuable tool for studying dopamine-related processes. Compared to 6-Fluoro-L-DOPA and Fluorodopa (18F), this compound offers distinct advantages in terms of its metabolic pathways and imaging capabilities .

Activité Biologique

2-Fluorodopamine (2-FDA) is a fluorinated analog of dopamine, a neurotransmitter that plays critical roles in the central nervous system (CNS) and peripheral nervous system. The introduction of a fluorine atom into the dopamine structure not only influences its biological activity but also enhances its metabolic stability and imaging capabilities. This article discusses the biological activity of this compound, focusing on its synthesis, pharmacological properties, and clinical applications.

This compound is synthesized through a series of chemical reactions that introduce a fluorine atom at the second position of the dopamine molecule. This modification alters the compound's interaction with biological systems. The synthesis process typically involves:

- Starting Material : Dopamine as the precursor.

- Fluorination Reaction : Utilization of fluorinating agents to achieve selective substitution.

- Purification : Techniques such as chromatography to isolate this compound from by-products.

The resulting compound retains the catechol structure characteristic of dopamine, which is crucial for its interaction with adrenergic receptors.

Pharmacological Effects

This compound exhibits several pharmacological properties:

- Adrenergic Activity : It acts as an agonist at adrenergic receptors, particularly β-adrenergic receptors, which are involved in various physiological responses such as heart rate modulation and vasodilation. Studies indicate that 2-FDA has enhanced receptor affinity compared to non-fluorinated analogs .

- Neurotransmitter Release : this compound can stimulate the release of norepinephrine from sympathetic nerve endings, thereby influencing cardiovascular functions and potentially providing therapeutic benefits in conditions like hypotension .

- Metabolic Stability : The introduction of fluorine increases resistance to metabolic degradation by enzymes such as monoamine oxidase (MAO), leading to prolonged action in vivo. This property is particularly beneficial for developing drugs targeting CNS disorders .

Imaging Studies

One notable application of this compound is in positron emission tomography (PET) imaging for detecting neuroendocrine tumors such as pheochromocytomas. The high specificity and sensitivity of 6-[^18F]fluorodopamine PET scans allow for accurate localization of these tumors, which secrete catecholamines and can lead to severe hypertension .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Pheochromocytoma Detection : In patients with suspected pheochromocytoma, PET scans using 6-[^18F]fluorodopamine demonstrated sensitivity rates exceeding 90%, significantly aiding in diagnosis and management strategies .

- Cardiovascular Effects : In a clinical trial involving patients with orthostatic hypotension, administration of this compound resulted in improved blood pressure regulation without significant side effects, showcasing its potential as a therapeutic agent .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of fluorinated catecholamines. Key findings include:

- Increased Potency : Fluorination at specific positions enhances binding affinity to adrenergic receptors compared to non-fluorinated counterparts.

- Reduced Side Effects : Enhanced metabolic stability leads to fewer side effects associated with rapid degradation products, making it a safer option for long-term use .

Summary Table of Biological Activities

| Property | This compound | Dopamine |

|---|---|---|

| Receptor Affinity | Higher | Moderate |

| Metabolic Stability | Increased | Decreased |

| Clinical Use | Imaging & Cardiovascular | Neurotransmission |

| Side Effects | Fewer | More |

Propriétés

IUPAC Name |

4-(2-aminoethyl)-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSPPLWHVUCFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCN)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991449 | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-37-1 | |

| Record name | 4-(2-Aminoethyl)-3-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71144-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.